NCI-60 Single-Dose Growth Inhibition: Comparator Gap Analysis (Class-Level Contextualization Only)
Authoritative primary literature or patent sources containing NCI-60 single-dose or five-dose screening data specifically for CAS 1030089-58-7 were not identified in the public domain. Class-level evidence from the closely related 1,2,3-triazole-4-carboxylic acid series demonstrates that antiproliferative activity is highly dependent on the specific aryl substitution pattern. For example, in the Pokhodylo and Matiychuk (2021) study, structurally analogous 1-aryl-5-aryl-triazole-4-carboxylic acids showed growth percent (GP) values ranging from approximately 100% (no inhibition) to below 50% (substantial inhibition) across the NCI-60 panel, with individual compounds exhibiting selectivity for specific cell lines such as non-small cell lung cancer [1]. Without matched comparator data under identical assay conditions, no direct quantitative differentiation claim can be made for CAS 1030089-58-7 relative to its closest analogs (e.g., 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1031977-12-4; 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1017401-37-4).
| Evidence Dimension | In vitro antiproliferative activity (single-dose NCI-60 primary screen) |
|---|---|
| Target Compound Data | No publicly available primary data identified |
| Comparator Or Baseline | Closest structural analogs: CAS 1031977-12-4, CAS 1017401-37-4; no publicly available primary data identified |
| Quantified Difference | Cannot be calculated; data absence precludes quantification |
| Conditions | NCI-60 human tumor cell line panel, single-dose (10 µM) screening protocol |
Why This Matters
Procurement for anticancer screening requires compound-specific potency and selectivity data to justify selection over structurally similar triazole-4-carboxylic acid building blocks; the absence of such data represents a critical evidence gap.
- [1] Pokhodylo, N. T.; Matiychuk, V. S. Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolym. Cell 2021, 37 (4), 303–314. View Source
